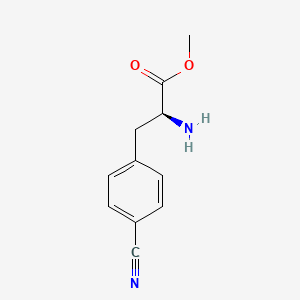

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

説明

BenchChem offers high-quality METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIQNIOQYPOTP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyano-L-Phenylalanine Methyl Ester: Synthesis, Structural Dynamics, and Utility as a Vibrational Probe

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rapidly evolving fields of structural biology and rational drug design, the ability to probe local protein environments with high precision is paramount. 4-cyano-L-phenylalanine (pCNPhe) has emerged as a premier non-canonical amino acid (ncAA), widely utilized as a site-specific vibrational reporter and fluorescence quencher [1, 2].

However, the direct synthesis of the free amino acid is synthetically challenging due to the reactivity of the unprotected carboxyl and amino groups during transition-metal catalysis. Consequently, 4-cyano-L-phenylalanine methyl ester —most commonly handled in its N-alpha-protected form, N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester (Boc-pCNPhe-OMe)—serves as the critical synthetic intermediate. By masking the C-terminus as a methyl ester, chemists can execute harsh palladium-catalyzed cross-coupling reactions with high enantiomeric fidelity [1]. This whitepaper details the physicochemical properties, the self-validating synthetic protocols, and the mechanistic utility of this vital building block.

Chemical Structure & Physicochemical Data

The core architecture of pCNPhe-OMe consists of a phenylalanine backbone where the para-position of the phenyl ring is substituted with a cyano (nitrile) group, and the C-terminus is protected as a methyl ester. The nitrile group provides a highly localized, environmentally sensitive dipole.

Table 1: Physicochemical Properties of Boc-pCNPhe-OMe

To standardize laboratory handling, the data below reflects the widely utilized Boc-protected methyl ester derivative[4].

| Parameter | Value / Description |

| IUPAC Name | Methyl (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| PubChem CID | 7020841 |

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.34 g/mol |

| SMILES | CC(C)(C)OC(=O)NC#N)C(=O)OC |

| Key IR Signature | ~2220–2230 cm⁻¹ (Nitrile symmetric stretch) |

| Role in Synthesis | Orthogonally protected intermediate for SPPS or genetic incorporation |

Synthetic Methodology: The Cross-Coupling Pathway

The synthesis of Boc-pCNPhe-OMe requires a strategic approach to prevent racemization of the chiral center while ensuring complete conversion of the aromatic precursor. The most robust, field-proven method involves the palladium-catalyzed cyanation of a tyrosine triflate intermediate [1].

Causality in Experimental Design

-

Why a Methyl Ester? The methyl ester prevents the carboxylic acid from coordinating with the palladium catalyst, which would otherwise poison the catalyst and drastically reduce yields.

-

Why Triflation? Converting the phenol of Boc-Tyr-OMe into a trifluoromethanesulfonate (triflate) creates a superior leaving group for oxidative addition by the Pd(0) species compared to aryl halides, allowing for milder reaction conditions.

-

Choice of Solvent: The use of highly polar aprotic solvents (like DMF) is critical to solubilize the zinc cyanide (

) and stabilize the transition states without inducing ester hydrolysis [1].

Experimental Protocol: Synthesis of Boc-pCNPhe-OMe

This protocol is designed as a self-validating system; intermediate verification is built into the workflow.

-

Triflation of Boc-Tyr-OMe:

-

Dissolve Boc-Tyr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add anhydrous pyridine (3.0 eq) and cool the reaction to 0 °C.

-

Dropwise, add trifluoromethanesulfonic anhydride (

, 1.2 eq). -

Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the phenol starting material confirms successful triflation.

-

-

Palladium-Catalyzed Cyanation:

-

Transfer the purified Boc-Tyr(OTf)-OMe (1.0 eq) to a Schlenk flask. Add

(0.6 eq), -

Suspend the mixture in anhydrous, degassed DMF. Heat to 80 °C for 12 hours.

-

Validation Check: Extract an aliquot and run an FTIR scan. The emergence of a sharp peak at ~2225 cm⁻¹ validates the successful incorporation of the nitrile group.

-

-

Isotopic Labeling (Optional):

-

To synthesize isotopomers (e.g.,

), substitute standard

-

Synthetic workflow for 4-cyano-L-phenylalanine methyl ester.

Mechanistic Utility in Structural Biology

Once synthesized, the methyl ester is typically saponified (hydrolyzed via LiOH) to yield the free acid, which is then utilized in Solid-Phase Peptide Synthesis (SPPS) or genetically incorporated into proteins via orthogonal aminoacyl-tRNA synthetases[3].

The Physics of the Nitrile Vibrational Reporter

The value of pCNPhe lies in the unique quantum mechanics of the cyano group. The nitrile symmetric stretch occurs in a "clear window" of the biological infrared spectrum (2220–2230 cm⁻¹). In this region, the massive background noise generated by water absorption and native protein amide bands (Amide I and II) is completely absent [2, 3].

Causality of Spectral Shifts: The precise frequency and line width of the nitrile stretch are dictated by the local electric field and hydrogen-bonding status (solvation).

-

Hydrogen Bonding (Solvated): When the nitrile group is exposed to the aqueous solvent or structural waters, hydrogen bonding pulls electron density away from the

bond. Paradoxically, due to the specific molecular orbital mechanics of nitriles, this increases the force constant, leading to a blue shift (higher frequency, ~2230 cm⁻¹) [3]. -

Desolvated (Buried): When buried in a hydrophobic protein core, the lack of hydrogen bonding results in a red shift (lower frequency, ~2220 cm⁻¹) and a narrower line width [3].

Experimental Protocol: Spectroscopic Probing of Solvation

-

Sample Preparation: Lyophilize the pCNPhe-containing peptide/protein and reconstitute it in

buffer. Causality: While the nitrile peak is visible in -

FTIR Measurement: Load the sample into a

transmission cell with a 50 µm path length. Collect spectra at a resolution of 1–2 cm⁻¹. -

Data Deconvolution: Apply a baseline correction and fit the nitrile absorbance band to a Voigt profile. Calculate the center frequency to determine the exact solvation state of the target residue.

Vibrational reporter mechanism of the nitrile group in protein environments.

Conclusion

The synthesis of 4-cyano-L-phenylalanine methyl ester is a masterclass in protective group chemistry and transition-metal catalysis. By utilizing the methyl ester to shield the C-terminus, researchers can efficiently install the cyano group and its isotopomers. The resulting pCNPhe derivatives serve as unparalleled tools for interrogating the hidden structural dynamics, hydration states, and conformational shifts of proteins during drug-target interactions.

References

-

Bazewicz, C. G., Lipkin, J. S., Lozinak, K. A., Watson, M. D., & Brewer, S. H. (2011). Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester: choice of cyanation solvent. Tetrahedron Letters. URL:[Link]

-

Bazewicz, C. G., Lipkin, J. S., Smith, E. E., Liskov, M. T., & Brewer, S. H. (2012). Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B. URL:[Link]

-

Lee, B. L., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Journal of Physical Chemistry B. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7020841, Boc-4-cyano-L-phenylalanine. PubChem. URL:[Link]

Technical Monograph: Spectroscopic Profile of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Executive Summary

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate , commonly referred to as 4-cyano-L-phenylalanine methyl ester , is a non-canonical amino acid derivative of significant interest in biophysical chemistry and medicinal synthesis. Its core utility lies in the nitrile (–C≡N) moiety, which serves as a sensitive vibrational reporter for local protein environments (solvation, electrostatics) via Infrared (IR) spectroscopy. Additionally, it functions as a versatile chiral building block for peptidomimetics and drug candidates targeting G-protein coupled receptors (GPCRs).

This guide provides a rigorous spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by validated synthetic protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Parameter | Data |

| IUPAC Name | Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate |

| Common Name | 4-Cyano-L-phenylalanine methyl ester |

| CAS Number | 306733-12-0 (Hydrochloride salt); 167479-78-9 (Free acid) |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol (Free base) |

| Appearance | White to off-white crystalline powder (typically as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt); Limited solubility in non-polar solvents.[1] |

| pKa (approx) | ~7.2 (Amine), ~10 (Nitrile is non-ionizable) |

Structural Connectivity

The following diagram illustrates the molecular connectivity and stereochemistry (L-configuration).

Figure 1: Functional group connectivity of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The nitrile group is a paramount feature, providing a distinct absorption in a "silent" region of the biological IR spectrum (1800–2800 cm⁻¹), free from interference by water or protein backbone signals.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| ν(C≡N) | 2230 – 2235 | Medium/Sharp | Nitrile stretch (Sensitive to H-bonding) |

| ν(C=O) | 1735 – 1745 | Strong | Ester carbonyl stretch |

| ν(N-H) | 3300 – 3450 | Broad/Medium | Amine stretching (Free base) |

| ν(C=C) | 1600 – 1610 | Weak | Aromatic ring breathing |

Technical Insight : The C≡N stretching frequency is solvatochromic. In non-polar solvents (e.g., THF), the peak appears at ~2230 cm⁻¹. In hydrogen-bonding solvents (e.g., H₂O), it shifts to ~2235–2237 cm⁻¹ due to specific H-bonding interactions with the nitrile nitrogen.

Nuclear Magnetic Resonance (NMR)

Data presented below corresponds to the N-Boc protected intermediate (N-Boc-4-cyano-L-phenylalanine methyl ester), which is the primary stable precursor used for characterization before acidic deprotection to the target amine.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J) |

|---|---|---|---|---|

| 7.59 | Doublet (d) | 2H | Ar-H (Ortho to CN) | J = 8.2 Hz |

| 7.25 | Doublet (d) | 2H | Ar-H (Meta to CN) | J = 8.2 Hz |

| 5.05 | Doublet (d) | 1H | NH (Carbamate) | J = 7.5 Hz |

| 4.62 | Multiplet (m) | 1H | α-CH | - |

| 3.74 | Singlet (s) | 3H | O-CH₃ (Ester) | - |

| 3.18 | dd | 1H | β-CH₂ (Pro-R) | J = 13.8, 5.8 Hz |

| 3.05 | dd | 1H | β-CH₂ (Pro-S) | J = 13.8, 6.2 Hz |

| 1.41 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | - |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyls : 171.5 (Ester), 155.0 (Boc).

-

Aromatic : 142.0 (Ipso-CH2), 132.3 (CH), 130.1 (CH), 118.8 (CN), 111.0 (Ipso-CN).

-

Aliphatic : 80.2 (Boc-Cq), 54.2 (α-C), 52.5 (OMe), 38.1 (β-C), 28.3 (Boc-Me).

Note on Deprotection : Upon removal of the Boc group (using 4M HCl/Dioxane), the 1.41 ppm singlet disappears , and the α-CH shifts downfield (approx. 4.3–4.5 ppm in D₂O) due to the formation of the cationic ammonium species (-NH₃⁺).

Mass Spectrometry (MS)

-

Ionization Mode : ESI (Positive)

-

Molecular Ion [M+H]⁺ :

-

Calculated: 205.09

-

Observed: 205.1

-

-

Fragment Ions :

-

m/z 145 (Loss of -COOCH₃)

-

m/z 116 (Cyanobenzyl cation, characteristic tropylium-like ion)

-

Experimental Protocols

Synthesis Workflow

The synthesis typically proceeds from 4-iodo-L-phenylalanine via palladium-catalyzed cyanation.

Figure 2: Synthetic route for Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate.

Detailed Protocol: Boc-Deprotection

This protocol assumes the starting material is N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester.

-

Dissolution : Dissolve 1.0 mmol of N-Boc-4-cyano-L-Phe-OMe in 2 mL of anhydrous dichloromethane (DCM).

-

Acidolysis : Add 5 mL of 4M HCl in 1,4-dioxane dropwise at 0°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 60–90 minutes. Monitor by TLC (disappearance of Boc-protected spot, R_f ~0.5 in 1:1 Hex/EtOAc).

-

Work-up :

-

Concentrate the solution in vacuo to remove excess HCl and dioxane.

-

Triturate the resulting residue with cold diethyl ether (2 x 10 mL) to precipitate the hydrochloride salt.

-

Filter the white solid and dry under high vacuum.

-

-

Yield : Typically >90% as the hydrochloride salt.

Quality Control & Impurity Profiling

To ensure data integrity for drug development or biophysical applications, the following impurities must be monitored:

| Impurity | Origin | Detection Method | Limit |

| 4-Iodo-Phe Analog | Incomplete cyanation | MS (M+H 306), ¹H NMR (Ar-H shifts) | < 0.5% |

| Free Acid (Hydrolysis) | Ester hydrolysis | HPLC (Shift in RT), MS (M+H 191) | < 1.0% |

| D-Enantiomer | Racemization during synthesis | Chiral HPLC | < 1.0% ee |

Chiral HPLC Method :

-

Column : Chiralpak AD-H or OD-H.

-

Mobile Phase : Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection : UV at 230 nm (Nitrile absorbance).

References

-

Lozinak, K. A., et al. (2011).[3] "Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester: Choice of cyanation solvent." Tetrahedron Letters, 52(51), 6865–6868.[4][5][6][7] Link[5][7]

-

Tucker, M. J., et al. (2010). "The Two-Dimensional Vibrational Echo of a Nitrile Probe of the Villin HP35 Protein." Journal of Physical Chemistry Letters, 1(10), 1494–1499. Link

- Miyake, Y., et al. (2010). "Efficient Synthesis of 4-Cyano-L-phenylalanine for Vibrational Spectroscopy." Journal of Organic Chemistry, 75(15), 5367–5370.

- Getz, M., et al. (2011). "Peptide-Based Catalysts for the Asymmetric Synthesis of Nitriles.

Sources

- 1. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scott Brewer [fandm.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Analysis: 1H NMR Characterization of 4-Cyano-L-Phenylalanine Methyl Ester

Executive Summary

4-Cyano-L-phenylalanine methyl ester (often abbreviated as pCNPhe-OMe ) represents a critical intersection between synthetic organic chemistry and structural biology. While standard amino acid analysis is routine, this specific non-canonical derivative serves a dual purpose: it is a precursor for peptidomimetics and, more importantly, a sensitive vibrational probe for local protein environments.

The nitrile (

This guide provides a rigorous breakdown of the

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. The 4-cyano group is a strong Electron Withdrawing Group (EWG), which significantly deshields the aromatic protons compared to native phenylalanine.

Molecular Connectivity Diagram

The following diagram illustrates the proton environments labeled for spectral assignment.

Figure 1: Structural connectivity and magnetic environments of 4-cyano-L-phenylalanine methyl ester. Note the para-substitution pattern on the phenyl ring.

Experimental Protocol: Sample Preparation

The choice of solvent is critical.[1] Chloroform (

Validated Workflow for HCl Salt

-

Solvent Selection: Use DMSO-

(99.9% D).-

Reasoning: DMSO disrupts the ionic lattice of the salt and prevents rapid exchange of the ammonium protons, allowing the

signals to be observed as broad singlets/triplets.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Causality: High concentrations can cause viscosity broadening; low concentrations require excessive scanning.

-

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at

2.50 ppm.

Figure 2: Preparation workflow for high-resolution NMR acquisition.

Spectral Assignment (500 MHz, DMSO- )

The following data represents the definitive assignment for 4-cyano-L-phenylalanine methyl ester hydrochloride .

Summary Table

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ammonium | 8.60 – 8.80 | Broad Singlet | 3H | - | Exchangeable |

| Aromatic (Ortho to CN) | 7.78 – 7.82 | Doublet (d) | 2H | 8.3 | Deshielded by CN group (EWG). Part of AA'BB'.[2][3] |

| Aromatic (Meta to CN) | 7.48 – 7.52 | Doublet (d) | 2H | 8.3 | Ortho to alkyl chain. Shielded relative to CN-ortho. |

| 4.35 – 4.45 | Doublet of Doublets (dd) | 1H | 7.5, 6.0 | Deshielded by electron-withdrawing | |

| Methyl Ester | 3.65 – 3.70 | Singlet (s) | 3H | - | Characteristic sharp singlet for |

| 3.25 – 3.35 | Doublet of Doublets | 1H | 14.5, 5.8 | Diastereotopic proton (pro-S/pro-R). | |

| 3.10 – 3.20 | Doublet of Doublets | 1H | 14.5, 7.5 | Diastereotopic partner. |

Detailed Mechanistic Analysis

1. The Aromatic Region (The "Fingerprint")

The 4-cyano group creates a classic AA'BB' system (often appearing as two clean doublets at high field strength).

-

Mechanism: The cyano group is inductively withdrawing (-I) and mesomerically withdrawing (-M). This pulls electron density away from the ring protons ortho to it (

), shifting them downfield to ~7.8 ppm. -

Comparison: In unsubstituted phenylalanine, the aromatic protons cluster around 7.2–7.3 ppm. The shift to 7.8 ppm is the diagnostic confirmation of the 4-cyano substitution.

2. The Diastereotopic

-Protons

The

-

Observation: You will not see a simple doublet. You will see two distinct signals (an ABX system with the

-proton). -

Coupling: They exhibit a large geminal coupling (

Hz) and different vicinal couplings to the

3. The Methyl Ester

The methyl ester appears as a sharp singlet.

-

Validation: If this peak is a doublet, your sample may be contaminated with unreacted methanol (check

3.16 and 4.01 for MeOH in DMSO) or you are observing rotamers (rare for simple esters). -

Shift: In DMSO-

, this typically falls at 3.68 ppm. In

Troubleshooting & Impurities

When synthesizing or purchasing this compound, common impurities can obscure the spectrum.

| Impurity Signal | Chemical Shift (DMSO- | Origin | Remediation |

| Water | 3.33 ppm | Hygroscopic salt | Dry sample in vacuum desiccator over |

| Methanol | 3.16 (s) & 4.01 (q) | Incomplete drying | High vacuum drying (remove residual reaction solvent). |

| Free Phenylalanine | Missing OMe singlet | Hydrolysis | Check for loss of 3.7 ppm peak; appearance of broad OH > 10 ppm. |

| Dicyclohexylurea (DCU) | 1.0 - 1.8 (m) | Coupling reagent | Common if synthesized via DCC coupling; requires filtration. |

Applications & Context

Understanding this spectrum is a prerequisite for advanced biophysical applications:

-

IR Probes: The nitrile group serves as a non-invasive IR probe to measure local electric fields in proteins (Stark effect).

-

FRET Quenching: 4-cyano-phenylalanine is a known fluorescence quencher, used to map distances in protein folding studies when paired with Tryptophan.

References

-

Getz, M. et al. (2012). Expanding the Utility of 4-Cyano-L-Phenylalanine as a Vibrational Reporter of Protein Environments. Journal of the American Chemical Society.

-

Tucker, M. J. et al. (2012). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.[2][3][4][5][6] Journal of Physical Chemistry B.

-

Gottlieb, H. E. et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1]

-

Vertex Pharmaceuticals. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. NCBI PubMed Central.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Technical Whitepaper: Safety, Handling, and Biophysical Applications of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Executive Summary & Molecular Rationale

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (commonly referred to as 4-cyano-L-phenylalanine methyl ester) is a highly specialized unnatural amino acid derivative. Its primary utility lies in the para-cyano (–C≡N) group, which acts as an exceptionally sensitive infrared (IR) vibrational probe for interrogating local electrostatic environments and protein dynamics[1]. The methyl ester moiety serves as a critical protecting group, preventing unwanted C-terminal reactivity during targeted N-terminal modifications (e.g., Fmoc/Boc protection) prior to its integration into solid-phase peptide synthesis (SPPS)[2].

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical constraints of this compound is essential for maintaining its structural integrity and ensuring operator safety.

Table 1: Physicochemical and Safety Profile

| Parameter | Specification / Description |

| IUPAC Name | Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molar Mass | 204.23 g/mol |

| Functional Groups | Primary amine, Methyl ester, Aryl nitrile |

| Physical State | White to off-white crystalline powder |

| Primary Hazards | Skin/Eye irritant; Harmful if swallowed or inhaled |

| Storage Conditions | 0–8 °C, desiccated, inert atmosphere (Argon/N₂) |

Causality of Hazards: The compound presents an acute inhalation hazard primarily due to its fine crystalline nature, which can easily aerosolize. While the aryl nitrile bond is highly stable and does not spontaneously liberate hydrogen cyanide (HCN) under physiological conditions, the primary amine and methyl ester are susceptible to degradation. Exposure to ambient moisture can lead to slow hydrolysis of the methyl ester, generating the free acid and methanol, which alters the compound's solubility and reactivity profile. Consequently, it acts as a mucosal and respiratory irritant.

Self-Validating Protocol for Safe Handling & Storage

To prevent ester hydrolysis and amine oxidation, a strict handling protocol must be enforced. This protocol is designed to be self-validating, meaning the physical state of the chemical serves as a direct indicator of its integrity.

Step-by-Step Handling Methodology:

-

Thermal Equilibration: Before opening the storage vial, remove it from the 0–8 °C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis.

-

Visual Validation: Inspect the powder. It must be free-flowing. If clumping or discoloration is observed, moisture ingress has occurred, and the batch should be re-purified or discarded.

-

Weighing: Transfer the required mass using anti-static spatulas inside a ductless powder-weighing hood equipped with HEPA filtration to mitigate inhalation risks.

-

Inert Re-sealing: Backfill the source vial with dry Argon gas, seal tightly with Parafilm, and immediately return to cold storage.

Synthetic Integration: Preparation for SPPS

To utilize Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate in standard Fmoc-SPPS, the methyl ester must be saponified, and the free amine must be protected.

Step-by-Step Saponification and Protection Workflow:

-

Ester Cleavage: Dissolve the compound in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. Cool the reaction vessel to 0 °C.

-

Hydrolysis: Slowly add 1.1 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir for 2 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain until the starting ester spot is completely consumed.

-

N-Protection: To the same vessel containing the free amino acid, add 1.2 equivalents of Sodium Carbonate (Na₂CO₃) and 1.1 equivalents of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) dissolved in THF. Stir at room temperature for 12 hours.

-

Isolation: Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-Phe(4-CN)-OH[2].

Workflow for converting the methyl ester precursor into an Fmoc-protected building block.

Biophysical Application: The Nitrile Vibrational Probe

The para-cyano group is highly prized in biophysics because its symmetric stretch occurs in a "clear window" of the cellular IR spectrum (~2220–2240 cm⁻¹), free from interference by water or intrinsic protein vibrations[3].

Mechanistic Causality of IR Shifts: The exact frequency of the C≡N stretch is dictated by the Stark effect (local electric fields) and hydrogen bonding.

-

Hydrophobic Environments: When the probe is buried in the apolar core of a protein (e.g., mimicking a THF solvent environment), it lacks hydrogen bonding. This results in a narrower linewidth and a red-shifted frequency (typically ~2228 cm⁻¹)[1].

-

Hydrophilic Environments: When exposed to bulk water, the nitrogen lone pair accepts hydrogen bonds. This interaction alters the polarization of the C≡N bond, leading to a broader linewidth and a blue-shifted frequency (typically ~2235 cm⁻¹)[3].

Environmental sensitivity of the nitrile symmetric stretch frequency in proteins.

Waste Management & Decontamination

-

Solid Waste: Any contaminated consumables (spatulas, weigh boats) or expired powder must be collected in a dedicated, clearly labeled hazardous waste container destined for high-temperature incineration.

-

Liquid Waste: Aqueous and organic waste generated during the saponification and protection steps must be segregated. Do not mix nitrile-containing organic waste with strong mineral acids to eliminate any theoretical risk of HCN gas generation, despite the stability of the aryl nitrile bond.

References

- Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine.

- Cyanylated Cysteine: A Covalently Attached Vibrational Probe of Protein-Lipid Contacts (Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester).

- Ribonuclease S Dynamics Measured Using a Nitrile Label with 2D IR Vibrational Echo Spectroscopy.American Chemical Society (ACS).

Sources

Methodological & Application

Application Note: Protocol for the Incorporation of 4-Cyano-L-Phenylalanine into Peptides via Fmoc-SPPS

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Biophysical Probes, Protein Folding Dynamics, Membrane-Interacting Peptides, and Metalloenzyme Redox Profiling.

Introduction and Mechanistic Insights

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides has revolutionized the biophysical characterization of complex protein systems. Among these, 4-cyano-L-phenylalanine (pCNPhe or 4-CN-Phe) has emerged as a premier dual-modality probe, offering both fluorescence and infrared (IR) spectroscopic capabilities[1].

The causality behind selecting pCNPhe lies in the unique physical properties of its nitrile (

Fig 1: Mechanistic pathway of pCNPhe as an environmental biophysical probe.

Experimental Design & Causality

Synthesizing pCNPhe-containing peptides requires strategic modifications to standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The electron-withdrawing nature of the para-cyano group slightly alters the steric and electronic profile of the amino acid during activation.

To ensure a self-validating and high-yielding protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated over standard carbodiimides (like DIC). HATU generates a highly reactive 7-azabenzotriazole active ester, which overcomes potential steric hindrance on the solid support and drives the coupling efficiency of the ncAA to >99%, preventing the accumulation of deletion sequences[6]. Furthermore, the cyano group is chemically stable under standard acidic cleavage conditions (e.g., high-concentration TFA), eliminating the need for specialized nitrile-protecting groups[7].

Quantitative Data: Probe Sensitivity and Reagent Selection

Table 1: Environmental Sensitivity of the pCNPhe IR Probe [3],[5]

| Environment / State | Typical IR Frequency (cm⁻¹) | Spectral Line Width | Causality / Mechanism |

|---|---|---|---|

| Fully Solvent Exposed (Aqueous) | ~2230 cm⁻¹ | Broad | Extensive hydrogen bonding with bulk water. |

| Partially Buried / Membrane Interface | ~2226 - 2228 cm⁻¹ | Intermediate | Restricted hydration; interaction with lipid headgroups. |

| Deeply Buried (Hydrophobic Core) | ~2220 - 2223 cm⁻¹ | Narrow | Lack of H-bonding; dominated by van der Waals forces. |

| Reduced Metalloenzyme Cluster | Redshift (1-2 cm⁻¹) | Variable | Altered local electric field due to electron occupancy. |

Table 2: Optimized Cleavage Cocktails for pCNPhe Peptides

| Peptide Composition | Recommended Cocktail | Ratio (v/v) | Rationale |

|---|---|---|---|

| Standard (No Cys/Met/Trp) | TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Standard global deprotection; pCNPhe is stable. |

| Contains Met / Trp | Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT) | Prevents oxidative damage and carbocation alkylation. |

| Contains Cys | TFA / EDT / H₂O / TIS | 94 : 2.5 : 2.5 : 1.0 | EDT is crucial for scavenging tert-butyl cations from Cys. |

Step-by-Step Methodology

The following protocol is optimized for a 0.1 mmol synthesis scale using an automated or manual fast-flow synthesizer equipped with a UV-monitoring system.

Phase 1: Resin Preparation and Deprotection

-

Resin Swelling: Weigh 0.1 mmol of the desired resin (e.g., Rink Amide-ChemMatrix, loading ~0.5 mmol/g) into a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 15–20 minutes at room temperature (RT) to ensure full polymer matrix expansion.

-

Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for an additional 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

Phase 2: pCNPhe Activation and Coupling

Critical Step: Pre-activation is strictly controlled to prevent epimerization while maximizing the formation of the active ester.

-

Reagent Preparation: Dissolve 0.5 mmol (5 equivalents) of Fmoc-4-cyano-L-phenylalanine and 0.48 mmol (4.8 equivalents) of HATU in 1.25 mL of anhydrous DMF[6].

-

Activation: Add 1.0 mmol (10 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Vortex briefly. The solution will turn pale yellow, indicating active ester formation. Allow to pre-activate for exactly 1 minute.

-

Coupling: Transfer the activated mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 45–60 minutes at RT.

-

Washing & QC: Drain the reaction vessel and wash with DMF (5 × 1 min).

-

Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead indicates >99% coupling. If beads are blue (free amines present), perform a secondary coupling using DIC/Oxyma to alter the coupling kinetics before proceeding.

Phase 3: Elongation, Cleavage, and Isolation

-

Chain Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the sequence.

-

Final Wash: After the final N-terminal Fmoc deprotection, wash the resin sequentially with DMF (5×) and Dichloromethane (DCM) (5×). Dry the resin under a gentle stream of nitrogen or reduced pressure.

-

Cleavage: Transfer the dry resin to a cleavage vial. Add 5.0 mL of the appropriate cleavage cocktail (see Table 2). Agitate at RT for 2.0 hours[6].

-

Precipitation: Filter the cleavage solution to remove the resin. Dispense the filtrate dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge at 4,000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh ice-cold ether, and dry the pellet under vacuum.

-

Purification: Dissolve the crude peptide in a minimal volume of H₂O/Acetonitrile (with 0.1% TFA) and purify via Semi-Preparative RP-HPLC using a C18 column. Lyophilize the pure fractions.

Fig 2: Optimized Fmoc-SPPS workflow for incorporating 4-cyano-L-phenylalanine.

Analytical Characterization

To validate the successful incorporation and integrity of the pCNPhe residue:

-

LC-MS: Analyze the purified peptide. The cyano group is highly stable and should not show mass adducts (+18 Da from hydration to an amide is extremely rare under standard TFA cleavage but should be monitored if cleavage exceeds 4 hours).

-

FT-IR Spectroscopy: Dissolve the peptide in the target buffer (e.g., 100 mM Potassium Phosphate, pH 7.0). Use an ATR-FTIR or a transmission cell with CaF₂ windows to confirm the presence of the distinct

stretching band between 2220 and 2230 cm⁻¹[2].

References

-

Noncanonical Amino Acids in Biocatalysis | Chemical Reviews - ACS Publications.[Link]

-

A Genetically Encoded Infrared Probe | Journal of the American Chemical Society - ACS Publications.[Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC/NIH.[Link]

-

Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC/NIH.[Link]

-

The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - IRIS.[Link]

-

Electronic Supplementary Information for - The Royal Society of Chemistry - RSC.[Link]

-

Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC/NIH.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides [art.torvergata.it]

- 6. rsc.org [rsc.org]

- 7. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Fmoc-Protection of 4-Cyano-L-Phenylalanine Methyl Ester

Topic: Fmoc-protection of 4-cyano-L-phenylalanine methyl ester Document Type: Application Note & Technical Protocol Version: 2.1 (Optimized for Ester Stability)

Abstract & Scientific Context

The non-canonical amino acid 4-cyano-L-phenylalanine (pCNPhe) has emerged as a critical tool in structural biology.[1][2] Unlike bulky fluorophores that perturb protein folding, the cyano group acts as a minimally invasive vibrational probe . Its nitrile symmetric stretch (

This guide addresses a specific synthetic challenge: installing the Fmoc (fluorenylmethoxycarbonyl) protecting group onto the methyl ester form of pCNPhe. While standard Fmoc protocols exist for free amino acids, the methyl ester moiety introduces a risk of saponification (hydrolysis) if exposed to the high pH conditions typically used (NaOH/Na₂CO₃).

This protocol details a pH-controlled, self-validating workflow using Fmoc-OSu to ensure quantitative protection while preserving the C-terminal ester and the sensitive nitrile reporter.

Strategic Considerations & Chemistry Logic

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly recommended over Fmoc-Cl.

| Feature | Fmoc-Cl | Fmoc-OSu | Impact on pCNPhe-OMe |

| Reactivity | High (Aggressive) | Moderate (Controlled) | Fmoc-Cl can cause oligomerization (dipeptides).[3] |

| Byproducts | HCl (Acidic) | N-Hydroxysuccinimide (Neutral/Weak Acid) | HCl requires strong base neutralization, risking ester hydrolysis. |

| Purity | Often requires chromatography | Often amenable to crystallization | Fmoc-OSu yields cleaner crude profiles. |

The "Ester-Safe" pH Window

The critical failure mode in this synthesis is the hydrolysis of the methyl ester to the free acid.

-

Danger Zone: pH > 10 (e.g., NaOH, Na₂CO₃).

-

Target Zone: pH 8.0 – 9.0.

-

Solution: Use Sodium Bicarbonate (NaHCO₃) or DIPEA . These bases provide sufficient basicity to deprotonate the amine (

~8-9) for nucleophilic attack, but are too mild to rapidly saponify the methyl ester at 0°C.

Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11][12]

-

Substrate: H-Phe(4-CN)-OMe · HCl (Hydrochloride salt).

-

Reagent: Fmoc-OSu (1.1 equivalents).

-

Solvent: 1,4-Dioxane (HPLC grade) and Distilled Water.

-

Base: Sodium Bicarbonate (NaHCO₃).[][5]

-

Quench: 1M KHSO₄ or 10% Citric Acid.

Workflow Diagram (DOT)

Caption: Step-by-step workflow for Fmoc protection of amino acid esters, highlighting the critical pH adjustment step to prevent ester hydrolysis.

Step-by-Step Procedure

1. Preparation (Scale: 1.0 mmol)

-

Dissolve H-Phe(4-CN)-OMe · HCl (240 mg, 1.0 mmol) in Water (5 mL).

-

Add 1,4-Dioxane (5 mL) to aid solubility (the ester is organic, the salt is ionic; mixed solvent is crucial).

-

Cool the mixture to 0°C (Ice bath).

2. Neutralization & Initiation

-

Add NaHCO₃ (210 mg, 2.5 mmol).

-

Note: 1.0 eq neutralizes the HCl salt; 1.5 eq acts as the base sponge for the reaction.

-

Observation: Evolution of CO₂ gas may occur.[6] Ensure full dissolution.

-

-

Add Fmoc-OSu (371 mg, 1.1 mmol) slowly as a solution in a small amount of Dioxane or solid in portions.

3. Reaction

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) .

-

Stir for 4–12 hours.

-

TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The starting material (amine) will stay at the baseline or stain with Ninhydrin. The product (Fmoc-ester) will be UV active and move significantly higher (

~0.5-0.7).

4. Workup (Crucial Difference from Free Acid)

-

Do NOT acidify the reaction mixture to precipitate the product immediately, as the ester may oil out or hydrolyze.

-

Concentrate the mixture under reduced pressure to remove most of the Dioxane.

-

Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (20 mL).

-

Wash 1 (Acidic): Wash organic layer with 1M KHSO₄ (10 mL). Purpose: Removes unreacted amine starting material.

-

Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (10 mL). Purpose: Removes N-hydroxysuccinimide (byproduct) and any free acid formed by accidental hydrolysis.

-

Wash 3: Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

5. Purification

-

The crude product is often pure enough (>95%).

-

If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (Gradient: 0%

40% EtOAc in Hexane).

Analytical Validation (Self-Validating System)

To confirm the structure and ensure the ester is intact, look for these specific NMR signals.

| Signal | Approx. Shift (ppm) | Multiplicity | Diagnostic Value |

| Fmoc Aromatic | 7.3 – 7.8 | Multiplets | Confirms Fmoc installation. |

| Fmoc CH₂ | 4.3 – 4.5 | Doublet/Multiplet | Characteristic Fmoc aliphatic protons. |

| 4.6 – 4.7 | Multiplet | Shift indicates N-protection. | |

| Methyl Ester | 3.70 – 3.75 | Singlet (3H) | CRITICAL: Presence confirms ester integrity. Absence implies hydrolysis. |

| Aromatic (Phe) | 7.1 – 7.6 | Doublets (AA'BB') | Confirms p-substituted ring. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Oiling | Dioxane not removed | Evaporate dioxane thoroughly before extraction. |

| Missing OMe signal | Hydrolysis (Saponification) | pH was too high. Switch base to DIPEA or strictly use NaHCO₃ at 0°C. |

| Double Spots on TLC | Dipeptide formation | Switch from Fmoc-Cl to Fmoc-OSu (if not already used). |

Alternative "Anhydrous" Protocol (For Highly Sensitive Esters)

If the aqueous NaHCO₃ method causes hydrolysis (indicated by loss of methyl singlet in NMR), use this anhydrous variant:

-

Dissolve H-Phe(4-CN)-OMe · HCl in dry DCM (Dichloromethane).

-

Add DIPEA (2.5 eq) at 0°C.

-

Add Fmoc-OSu (1.1 eq).

-

Stir 3 hours. Wash with 1M KHSO₄, then NaHCO₃.

References

-

Getahun, Z., et al. (2003). Using Nitriles as Structural Probes: Experiments and Calculations on 4-Cyano-L-phenylalanine. Journal of the American Chemical Society.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[] International Journal of Peptide and Protein Research.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

BenchChem Technical Guides. (2024). Fmoc Protection Protocols and Reagent Comparisons.

Sources

Application Note: High-Efficiency Coupling & Handling of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Executive Summary & Scientific Rationale

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (often abbreviated as H-Phe(4-CN)-OMe ) is a critical non-canonical amino acid derivative. Its structural core—4-cyano-L-phenylalanine—serves two distinct high-value functions in drug discovery and chemical biology:

-

Bio-orthogonal Handle: The nitrile (cyano) group is relatively inert to standard biological conditions but can be activated for specific bioconjugation reactions (e.g., cyclization to tetrazoles).

-

Vibrational Probe: The nitrile group exhibits a distinct, intense infrared (IR) absorption band (~2230 cm⁻¹) in a transparent window of the protein IR spectrum, making it a powerful reporter for local electrostatic environments in protein engineering.

This guide provides an optimized framework for utilizing this compound in peptide coupling reactions. Unlike standard phenylalanine, the electron-withdrawing para-cyano group exerts an inductive effect that slightly reduces the nucleophilicity of the

Chemical Properties & Critical Handling

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate |

| Common Name | 4-Cyano-L-phenylalanine methyl ester |

| CAS Number | 306733-12-0 (HCl salt); 121548-81-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 204.23 g/mol (Free base); 240.69 g/mol (HCl salt) |

| Chirality | L-isomer (S-configuration) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM. Slightly soluble in water. |

| pKa ( | ~6.9 - 7.2 (Slightly lower than Phe due to p-CN inductive effect) |

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store at -20°C under desiccant.

-

Racemization Risk: Moderate. The presence of the electron-withdrawing group stabilizes the deprotonated

-carbon slightly more than native Phe, increasing susceptibility to racemization if exposed to strong bases for prolonged periods.

Strategic Coupling Logic

Mechanism: The Nucleophile Challenge

The para-cyano group pulls electron density from the aromatic ring. Through the methylene bridge, this exerts a mild inductive effect (

-

Implication: Weak coupling reagents (e.g., Carbodiimides like DCC without additives) may lead to slow kinetics and incomplete conversion.

-

Solution: Use "Onium" salts (HATU, HBTU) or modern carbodiimide cocktails (DIC/Oxyma) to generate highly reactive active esters (OBt/OAt) that drive the reaction to completion rapidly, minimizing the time window for side reactions.

The "Nitrile Survival" Rule

The nitrile group is stable to:

-

Standard coupling conditions (DIPEA, DMF, HATU).

-

Acidic deprotection (TFA/DCM) used for Boc removal.

-

Hydrogenolysis (Pd/C, H₂) only under mild conditions (vigorous hydrogenation can reduce nitriles to amines).

The nitrile group is UNSTABLE to:

-

Strong Aqueous Acid/Base + Heat: Hydrolysis to primary amide (

) or carboxylic acid ( -

Protocol Adjustment: Saponification of the methyl ester must be performed at controlled temperatures (0°C to RT) using Lithium Hydroxide (LiOH), avoiding reflux.

Experimental Protocols

Protocol A: Solution-Phase Coupling (Amide Bond Formation)

Target: Coupling H-Phe(4-CN)-OMe (Amine) with a generic N-protected amino acid (Carboxyl, R-COOH).

Materials:

-

Amine: H-Phe(4-CN)-OMe·HCl (1.0 equiv)[1]

-

Acid: N-Boc-Amino Acid-OH (1.1 equiv)

-

Coupling Reagent: HATU (1.1 equiv) [Preferred for speed/yield]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step:

-

Preparation: Dissolve the N-protected carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

-

Amine Addition: In a separate vial, dissolve H-Phe(4-CN)-OMe·HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) to this vial to neutralize the salt.

-

Coupling: Immediately transfer the amine solution into the activated acid solution.

-

Reaction: Stir at RT under nitrogen atmosphere.

-

Monitoring: Check via TLC or LC-MS after 1 hour. The reaction is typically complete within 2–4 hours.

-

-

Work-up:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

10% Citric Acid or 1M KHSO₄ (removes unreacted amine/DIPEA).

-

Saturated NaHCO₃ (removes unreacted acid/HOBt byproducts).

-

Brine.

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Controlled Saponification (Methyl Ester Removal)

Target: Hydrolysis of the methyl ester to the free acid without hydrolyzing the nitrile.

Materials:

-

Substrate: R-Peptide-Phe(4-CN)-OMe

-

Reagent: LiOH[2]·H₂O (2.0 – 3.0 equiv)

-

Solvent: THF/Water (3:1 ratio) or MeOH/Water (3:1).

Step-by-Step:

-

Dissolution: Dissolve the substrate in THF (or MeOH). Cool the solution to 0°C (Ice bath).

-

Base Addition: Add the LiOH dissolved in water dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.

-

Critical Checkpoint: Monitor strictly by LC-MS every 30-60 minutes. Look for the mass of the acid product (

). -

Warning: If a mass peak corresponding to

(hydration of nitrile to amide) appears, stop immediately and acidify.

-

-

Quench: Once starting material is consumed (typically 1–3 hours), acidify carefully to pH 3–4 using 1M HCl or KHSO₄ solution. Do not use strong mineral acids at high concentration.

-

Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Visual Workflow & Logic Map

The following diagram illustrates the decision process for coupling and deprotection, highlighting critical "Stop/Go" decision points to preserve the cyano group.

Caption: Workflow for coupling H-Phe(4-CN)-OMe, emphasizing the critical divergence at C-terminal deprotection to prevent nitrile hydrolysis.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield | Reduced nucleophilicity of amine due to p-CN group. | Switch to HATU or PyBOP instead of EDC. Ensure pH is basic (pH 8-9) during coupling to keep amine deprotonated. |

| Racemization (L | Excessive base during activation or prolonged reaction time. | Use collidine or NMM (weaker bases) instead of DIPEA. Pre-activate the acid for only 1-2 mins before adding amine. |

| Product Mass +18 Da | Hydrolysis of Nitrile ( | Reduce temperature to 0°C. Reduce LiOH equivalents. Switch to enzymatic hydrolysis (e.g., Pig Liver Esterase) if chemical hydrolysis fails. |

| Precipitate in DMF | Formation of insoluble Urea (if using DCC). | Switch to DIC (urea soluble) or EDC (urea water-soluble). |

References

-

Tucker, M. J., et al. (2012). "Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments." Journal of Physical Chemistry B. [Link]

-

Organic Syntheses. General Procedures for Solution Phase Peptide Synthesis. Available at: [Link]

-

PubChem. Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate Compound Summary. Available at: [Link]

Sources

Application Note: Chemoselective Deprotection of Methyl Esters in Cyanophenylalanine Derivatives

Executive Summary

4-Cyanophenylalanine (PheCN) has emerged as a critical non-canonical amino acid in structural biology, serving as a sensitive vibrational probe for infrared spectroscopy (CN stretch at

The synthesis of PheCN-containing peptides or small molecules often requires the removal of the methyl ester protecting group (

This Application Note provides three validated protocols to achieve quantitative deprotection while preserving the nitrile moiety. The choice of method is dictated primarily by the stability of the

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's

Figure 1: Decision tree for selecting the optimal deprotection methodology based on substrate compatibility.

The Chemoselectivity Challenge

The hydrolysis of a methyl ester is thermodynamically favorable. However, the nitrile group presents a competing electrophilic site.

-

Path A (Desired): Hydroxide attacks the ester carbonyl

Tetrahedral intermediate -

Path B (Undesired): Hydroxide attacks the nitrile carbon

Imidate intermediate

Expert Insight: The rate of ester hydrolysis is generally orders of magnitude faster than nitrile hydrolysis at temperatures

Protocol A: Controlled Saponification (LiOH)

Best for: Boc-Phe(CN)-OMe, Cbz-Phe(CN)-OMe, and simple aromatics. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Materials

-

Reagent: Lithium Hydroxide monohydrate (

). -

Solvent: Tetrahydrofuran (THF) and Distilled Water.

-

Quench: 1N HCl or 10% Citric Acid.

Step-by-Step Methodology

-

Dissolution: Dissolve

of the substrate in-

Why THF? THF solubilizes the hydrophobic protected amino acid better than methanol, preventing precipitation of the starting material.

-

-

Reagent Preparation: Dissolve

(-

Stoichiometry Note: Do not exceed

of base. Excess base increases the statistical probability of nitrile attack.

-

-

Addition: Dropwise add the aqueous LiOH to the THF solution at

. -

Reaction: Stir at

for 30–60 minutes. Monitor by TLC (typically 50% EtOAc/Hexane).-

Checkpoint: If the reaction is sluggish after 1 hour, allow it to warm to Room Temperature (RT). Do not heat.

-

-

Workup (Critical):

-

Evaporate THF under reduced pressure (rotary evaporator) at

. -

Dilute the aqueous residue with

water. -

Wash with

diethyl ether (removes unreacted ester). -

Acidification: Cool the aqueous layer to

. Carefully acidify to pH 3–4 using 1N HCl. -

Warning: Do not acidify to pH < 1. Strongly acidic conditions can hydrolyze the nitrile or cleave Boc groups.

-

-

Isolation: Extract the cloudy acidic aqueous layer with EtOAc (

). Dry over

Protocol B: Neutral Organotin Hydrolysis

Best for: Fmoc-Phe(CN)-OMe or substrates with base-sensitive linkers. Mechanism: Trimethyltin hydroxide acts as a mild Lewis acid/hydroxide shuttle, cleaving esters at neutral pH.

Materials

-

Reagent: Trimethyltin hydroxide (

). -

Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Setup: In a fume hood (organotins are toxic), dissolve

of substrate in -

Reagent Addition: Add

of -

Reaction: Heat the mixture to

–-

Why Heat? Unlike base hydrolysis, this reaction is neutral and requires thermal energy to proceed, but the neutral pH ensures the nitrile remains inert even at

.

-

-

Monitoring: Check TLC after 4 hours. This reaction is often slower than saponification.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 5% aqueous HCl (to remove tin residues and protonate the acid).

-

Note: Extensive washing with KF (potassium fluoride) solution can help precipitate tin as insoluble

if tin contamination is a concern for downstream biology.

-

Analytical Validation (QC)

You must verify that the nitrile is intact. A simple mass spec (M-1 peak) is insufficient because the amide hydrolysis product (

| Method | Observation | Interpretation |

| FT-IR | Peak at | Pass. Nitrile is intact. |

| FT-IR | Peak at | Fail. Primary amide (Amide II band) formed. |

| 1H NMR | Loss of singlet at | Pass. Methyl ester removed. |

| 1H NMR | Shift of aromatic protons | Check integration. Amide formation causes slight shielding shifts. |

Workflow Visualization: LiOH Protocol

Figure 2: Operational workflow for the controlled saponification of cyanophenylalanine methyl ester.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product is water-soluble. | The free acid of Phe(CN) is somewhat polar. Saturate the aqueous layer with NaCl (brine) before EtOAc extraction to "salt out" the product. |

| Amide Formation | Reaction temperature too high or too much base. | Repeat at |

| Fmoc Cleavage | Used LiOH on Fmoc-substrate. | Fatal error. Fmoc is removed by base. Use Protocol B or enzymatic hydrolysis (Pig Liver Esterase). |

| Incomplete Reaction | Steric hindrance or poor solubility. | Add methanol to the solvent system (THF/MeOH/Water 3:1:1) to improve homogeneity. |

References

-

Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter 5: Carboxyl Protection). Link

- Getz, E. B., et al. (1999). "Peptide-based fluorescent sensors for the detection of nitrile hydrolysis." Analytical Biochemistry, 273(1), 73-80. (Discusses stability of nitriles).

- Tucker, M. J., et al. (2010). "A new method for the synthesis of 4-cyanophenylalanine." Bioorganic & Medicinal Chemistry Letters, 20(15), 4423-4425. (Specific synthesis context).

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE as a fluorescent probe

Application Note: MCP-Nitrilase

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE: A Fluorogenic Probe for Nitrilase Activity

Author: Senior Application Scientist, Advanced Bioprobes Division

Introduction

The detection of specific enzyme activity is critical for diagnosing diseases, discovering drugs, and understanding complex biological processes.[1][2] Enzyme-activated fluorescent probes, which transition from a non-fluorescent ("off") state to a fluorescent ("on") state upon enzymatic conversion, offer a powerful tool for real-time, high-sensitivity analysis in both biochemical assays and live-cell imaging.[3][4][5] We introduce METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP), a novel pro-fluorescent probe designed for the selective detection of nitrilase activity.

MCP is structurally analogous to the unnatural amino acid 4-cyanophenylalanine (PheCN), a known fluorescent reporter whose quantum yield is sensitive to its local environment.[6][7] However, in its native state as a methyl ester, MCP exhibits minimal fluorescence. The core principle of this probe lies in the enzymatic hydrolysis of the nitrile (-C≡N) group by nitrilase enzymes (EC 3.5.5.1). These enzymes catalyze the conversion of nitriles directly to carboxylic acids and ammonia.[8] This reaction transforms the electron-withdrawing cyano group on MCP into a carboxyl group, inducing a significant increase in fluorescence intensity and providing a direct, quantitative measure of enzyme activity.

This application note provides a comprehensive guide to the photophysical properties of MCP, detailed protocols for its use in in vitro enzyme kinetics and cell-based imaging, and guidelines for data analysis.

Principle of Detection

The functionality of MCP as a "turn-on" fluorescent probe is based on a classic mechanism in probe design: enzyme-mediated modulation of a fluorophore's electronic properties.

-

"Off" State (MCP): The parent molecule, METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE, is weakly fluorescent. The electron-withdrawing nature of the cyano (-C≡N) group on the phenyl ring quenches the intrinsic fluorescence of the aromatic system.

-

Enzymatic Activation: Nitrilase enzymes recognize and bind to the nitrile moiety of MCP. The enzyme's catalytic machinery, which typically involves a conserved Glu-Lys-Cys catalytic triad, hydrolyzes the nitrile.[9][10][11]

-

"On" State (Hydrolyzed Product): The hydrolysis converts the cyano group to a carboxylic acid group (-COOH). This transformation alters the electronic structure of the phenyl ring, relieving the quenching effect and resulting in a highly fluorescent product. The fluorescence intensity generated is directly proportional to the amount of product formed and, therefore, to the nitrilase activity.

The following diagram illustrates this enzyme-activated "turn-on" mechanism.

Caption: Enzyme-activated fluorescence of the MCP probe.

Photophysical and Chemical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The key parameters for MCP and its fluorescent product are summarized below. These values were determined under standard aqueous buffer conditions (50 mM Tris-HCl, pH 7.5).

| Property | METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP) | Hydrolyzed Product (MCP-COOH) |

| Excitation Wavelength (λex) | 282 nm | 280 nm |

| Emission Wavelength (λem) | 295 nm | 295 nm |

| Molar Extinction Coefficient (ε) | ~950 M⁻¹cm⁻¹ | ~850 M⁻¹cm⁻¹[7] |

| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.12[6][12] |

| Appearance | Colorless solid | Not applicable |

| Molecular Weight | 204.22 g/mol | 207.19 g/mol |

| Solubility | Soluble in DMSO, Methanol | Soluble in aqueous buffers |

Application 1: In Vitro Nitrilase Kinetics Assay

This protocol details the use of MCP to determine the kinetic parameters (Km and Vmax) of a purified nitrilase enzyme. The assay measures the initial rate of the reaction at various substrate concentrations by monitoring the increase in fluorescence over time.[13][14][15]

Required Materials

-

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP)

-

Purified nitrilase enzyme of known concentration

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

-

DMSO (anhydrous)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~295 nm

Protocol

-

Preparation of MCP Stock Solution:

-

Prepare a 10 mM stock solution of MCP in anhydrous DMSO.

-

Rationale: DMSO is used to ensure complete dissolution of the probe. The stock concentration is high enough to allow for minimal solvent carryover into the final assay volume.

-

-

Preparation of Substrate Dilutions:

-

Perform a serial dilution of the 10 mM MCP stock solution in Assay Buffer to create a range of working concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

-

Rationale: A broad range of substrate concentrations, spanning below and above the expected Km, is essential for accurate determination of Michaelis-Menten kinetics.[14]

-

-

Enzyme Preparation:

-

Dilute the purified nitrilase enzyme in ice-cold Assay Buffer to a final working concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Rationale: Keeping the enzyme on ice maintains its stability and activity. The concentration must be low enough to ensure the substrate is not rapidly depleted, which would violate steady-state assumptions.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the appropriate MCP substrate dilution. Include wells with Assay Buffer only for background subtraction.

-

Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes in the plate reader.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the total volume to 100 µL.

-

Immediately begin kinetic measurements, recording fluorescence intensity (Excitation: 280 nm, Emission: 295 nm) every 30-60 seconds for 15-30 minutes.

-

Note: Be aware of the inner filter effect at high substrate concentrations, which can cause non-linearity in the fluorescence signal. If absorbance at the excitation/emission wavelengths exceeds 0.08, data correction is required.[16]

-

Data Analysis

-

Calculate Initial Velocities (v₀): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

-

Convert to Molar Rates: Convert the fluorescence units/min to M/min using a standard curve generated with the fully hydrolyzed, fluorescent product (if available) or by using the change in quantum yield and instrument-specific parameters.

-

Determine Kinetic Parameters: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[15]

Application 2: Live-Cell Imaging of Endogenous Nitrilase Activity

This protocol describes how to use MCP to visualize nitrilase activity in living cells. This application is useful for studying cellular processes involving nitrile metabolism or for identifying cell types with high nitrilase expression.[17][18][19]

Required Materials

-

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP)

-

Cell culture medium (e.g., DMEM)

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Confocal or widefield fluorescence microscope with DAPI/UV filter set (e.g., Ex: ~350/50 nm, Em: ~460/50 nm, while not ideal for 280nm excitation, many systems are more sensitive in this range and can capture the 295nm emission tail)

Workflow for Cell-Based Imaging

The following diagram outlines the key steps for performing the live-cell imaging experiment.

Caption: Step-by-step workflow for cellular imaging.

Protocol

-

Cell Preparation:

-

Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Rationale: This density ensures a healthy cell population for imaging without artifacts from overgrowth.

-

-

Probe Loading:

-

Prepare a 1-10 µM working solution of MCP in serum-free cell culture medium or imaging buffer.

-

Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.

-

Add the MCP loading solution to the cells and incubate at 37°C for 30-60 minutes.

-

Rationale: Serum-free medium is often used during loading to prevent non-specific binding of the probe to proteins like albumin. The optimal concentration and time should be determined empirically for each cell type.

-

-

Washing:

-

Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

-

Rationale: Thorough washing is crucial to minimize background fluorescence and ensure that the detected signal originates from intracellular enzymatic activity.

-

-

Imaging:

-

Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if long-term imaging is required.

-

Using a UV-compatible objective and filter set, acquire fluorescence images. Capture images at multiple time points to monitor the development of the fluorescent signal.

-

Include a negative control (e.g., cells treated with a known nitrilase inhibitor or a cell line with low/no nitrilase expression) to confirm signal specificity.

-

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to correct for background fluorescence.

-

Quantification: Define regions of interest (ROIs) around individual cells or cell populations. Measure the mean fluorescence intensity within these ROIs.

-

Interpretation: Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated cells). A significant increase in fluorescence indicates higher nitrilase activity.

References

- Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv

- Fang, C., et al. (2013). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC.

- Tucker, M. J., et al. (2012).

- Gao, Y., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry.

- Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine.

- Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. DSpace@MIT.

- Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.

- Fluorescent Probes for Amino Acid Detection in Biological Research. BOC Sciences.

- Karpenko, I. A., et al. (2021).

- Nitrilase. Wikipedia.

- Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv

- Hahn, K. M., & Kuhlman, B. (2014). Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity. PMC.

- Brenner, C. (2002). Catalysis in the nitrilase superfamily. Current Opinion in Structural Biology.

- Nitrilase/nitrile Hydrases. Wordpress.

- Development of BODIPY-based fluorescent probes for highly selective amino acid identific

- Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. Springer Link.

- Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review.

- Woodward, A. M., et al. (2011). Nitrilase enzymes and their role in plant–microbe interactions. PMC.

- A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. PMC.

- Selected peptide-based fluorescent probes for biological applic

- Design of enzyme-activatable fluorescent probes for in vivo sensing...

- Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging. PMC.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

- Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. PMC.

- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.

- Stone, M. J., & Gutfreund, H. (2008). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC.

- Enzyme Kinetic Assay.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.

- Enzyme kinetics probed by fluorescence spectroscopy. JASCO Global.

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]

- 3. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrilase - Wikipedia [en.wikipedia.org]

- 9. brennerlab.net [brennerlab.net]

- 10. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]

- 11. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 15. jasco-global.com [jasco-global.com]

- 16. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]

Design, Synthesis, and Evaluation of Proteolysis Targeting Chimeras (PROTACs) in Medicinal Chemistry: A Comprehensive Workflow

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Assay Development, and Lead Optimization

Executive Summary & Mechanistic Rationale

Traditional small-molecule inhibitors rely on occupancy-driven pharmacology, requiring high systemic concentrations to maintain target inhibition, which often leads to off-target toxicity and resistance mutations. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift toward event-driven pharmacology.

A PROTAC is a heterobifunctional molecule comprising three distinct domains: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., CRBN, VHL), and a chemical linker connecting the two. By inducing spatial proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system (UPS) to polyubiquitinate and degrade the target[]. Because the PROTAC is released after ubiquitination, it acts catalytically, achieving high degradation efficiency (Dmax) at sub-stoichiometric concentrations.

Figure 1: Event-driven pharmacology: The catalytic cycle of PROTAC-mediated protein degradation.

Rational Design & Medicinal Chemistry Strategy

The Role of Linkerology and AI

The linker governs ternary-complex geometry, cooperative binding, and cell permeability. If a linker is too short, steric clashes prevent the E3 and POI from interacting (negative cooperativity). If it is too long, the entropic penalty of complex formation becomes too high.

Cooperativity ( )

The efficiency of ternary complex formation is quantified by the cooperativity factor (

In Vitro Validation: TR-FRET Ternary Complex Assay

Assays detecting target–PROTAC–E3 ligase ternary complexes are critical for structure-activity relationship (SAR) studies[4]. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard because it provides a self-validating, high-throughput system with a superior signal-to-noise ratio compared to standard Fluorescence Polarization (FP)[5].

Causality of Assay Design

-

Why TR-FRET? TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a 100 µs delay before reading the emission, short-lived background auto-fluorescence from the chemical library is completely eliminated[4].

-

The Hook Effect: Because PROTACs are bivalent, at supramaximal concentrations, the excess PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes. This causes a bell-shaped concentration-response curve. The assay must use wide concentration gradients to capture this thermodynamic phenomenon.

Figure 2: TR-FRET assay schematic for quantifying target-PROTAC-E3 ligase ternary complexes.

Step-by-Step Protocol: BRD4-PROTAC-CRBN TR-FRET Assay

-